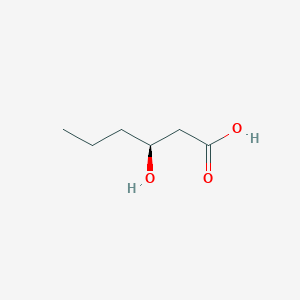

(3S)-3-hydroxyhexanoic acid

Description

Significance of Short-Chain Hydroxy Acids in Biochemical Systems

Short-chain hydroxy acids are a class of lipids that play significant roles in the biochemistry of plants and animals. gerli.com These compounds are characterized by a carboxylic acid with a hydroxyl group attached to a relatively short carbon chain. researchgate.net They are involved in a multitude of biological functions and oxidation processes within living organisms. gerli.com

Their unique chemical and physical properties, conferred by the presence of both hydroxyl and carboxyl functional groups, make them important as components of tissues and as biomarkers in biomedicine. gerli.comresearchgate.net For instance, short-chain fatty acids (SCFAs), a closely related class, are recognized as vital mediators between gut microbiota and host physiology. nih.gov Alterations in the production of SCFAs have been linked to various metabolic diseases. nih.gov Similarly, hydroxy fatty acids are involved in diverse biological functions and their derivatives can act as signaling molecules. gerli.commdpi.com For example, some have been shown to possess anti-inflammatory and anti-diabetic properties. gerli.com

Stereoisomerism and Enantiomeric Purity in Biological and Synthetic Systems

Isomerism describes the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms. solubilityofthings.com A specific and crucial type of isomerism is stereoisomerism, where isomers have the same sequence of bonded atoms but differ in their three-dimensional orientation. wikipedia.org

Table 2: Types of Isomerism

| Isomer Type | Description |

|---|---|

| Structural Isomers | Atoms are connected in a different order. |

| Stereoisomers | Atoms have the same connectivity but differ in their spatial arrangement. wikipedia.org |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. wikipedia.org |

| Diastereomers | Stereoisomers that are not mirror images of each other. wikipedia.org |

Enantiomers are a key subclass of stereoisomers that arise from the presence of a chiral center. numberanalytics.com These molecules, like (3S)-3-hydroxyhexanoic acid and its mirror image (3R)-3-hydroxyhexanoic acid, often have identical physical properties except for their interaction with plane-polarized light. wikipedia.org However, their biological effects can be dramatically different. wikipedia.orgnumberanalytics.com This is because biological systems, such as enzymes and cellular receptors, are themselves chiral and can readily distinguish between enantiomers. numberanalytics.comlibretexts.org

This biological stereospecificity is of paramount importance. libretexts.org For example, only one enantiomer of most chiral biological compounds, such as amino acids (with the exception of the achiral glycine), is typically found in nature. wikipedia.org In pharmacology, the desired therapeutic effect of a drug may reside in only one enantiomer, while the other may be inactive or even cause harmful effects. numberanalytics.com Consequently, achieving high enantiomeric purity—a measure of the excess of one enantiomer over the other—is a critical goal in the synthesis of biologically active molecules. numberanalytics.comnumberanalytics.com

Overview of Current Research Trajectories for this compound

Current academic research on this compound and its related compounds spans several key areas, primarily focusing on microbiology, metabolic studies, and materials science.

One major research trajectory involves its role as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). glpbio.comfrontiersin.org PHAs are biodegradable polymers produced by various bacteria as a form of energy storage. frontiersin.org Specifically, this compound is a constituent of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx). frontiersin.orgmdpi.com Research in this field focuses on identifying and engineering bacteria to produce these bioplastics with controlled compositions, which influences their physical properties and potential applications. frontiersin.orgmdpi.com The metabolic pathways, such as fatty acid β-oxidation, that provide the precursor molecules like (S)-3-hydroxyhexanoyl-CoA are a subject of intense study. nih.govfrontiersin.org

Another significant area of investigation is the role of 3-hydroxyhexanoic acid in metabolic and clinical contexts. The compound has been identified in the urine and serum of diabetic patients experiencing ketoacidosis, suggesting its involvement in fatty acid metabolism disorders. glpbio.com Studies on the metabolic origins of urinary 3-hydroxy dicarboxylic acids have shown that 3-hydroxyhexanoic acid is a substrate in metabolic pathways, although it is not metabolized in certain cellular fractions in vitro. ebi.ac.uk Its presence as a metabolite in humans and its involvement in the fatty acid biosynthesis pathway underscore its relevance to human health and disease. hmdb.ca

Finally, there is interest in the chemical synthesis of this compound and its derivatives. chemicalbook.com As a chiral building block, it can be used as a starting material for the synthesis of more complex molecules, such as those used in the development of pharmaceuticals or other fine chemicals. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473965 | |

| Record name | (S)-3-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66997-60-2 | |

| Record name | 3-Hydroxyhexanoic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD4Y8033LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Origins of 3s 3 Hydroxyhexanoic Acid

Involvement in Fatty Acid β-Oxidation Pathways

(3S)-3-hydroxyhexanoic acid is closely linked to the metabolic process of fatty acid β-oxidation, a major pathway for the degradation of fatty acids.

Classical (R)-Specific β-Oxidation Intermediates

The classical β-oxidation spiral involves the sequential removal of two-carbon units from a fatty acyl-CoA molecule. A key feature of this pathway is the stereospecificity of the enzymes involved. In the typical mitochondrial and peroxisomal β-oxidation pathways, the hydration of the trans-2-enoyl-CoA intermediate is catalyzed by an enoyl-CoA hydratase, resulting in the formation of an (R)-3-hydroxyacyl-CoA intermediate. hmdb.ca For instance, the degradation of hexanoic acid would proceed through (R)-3-hydroxyhexanoyl-CoA. This (R)-stereoisomer is the standard intermediate in the breakdown of fatty acids in many organisms. hmdb.ca

Alternative (3S)-Specific β-Oxidation Pathways in Various Organisms

While the (R)-specific pathway is predominant, some organisms possess alternative β-oxidation pathways that generate (S)-3-hydroxyacyl-CoA intermediates. For example, in the yeast Saccharomyces cerevisiae, the multifunctional enzyme Fox2p catalyzes both the hydration of enoyl-CoA and the dehydrogenation of 3-hydroxyacyl-CoA. oup.com While it was initially thought to have an epimerase activity to convert between (R) and (S) forms, it is now understood that different stereochemical routes can exist. oup.com The existence of these alternative pathways highlights the metabolic versatility within different species for fatty acid processing. The formation of (S)-3-hydroxyhexanoyl-CoA can occur through such alternative routes, which can then be a precursor for this compound. frontiersin.org

Inverted Fatty Acid β-Oxidation for Biosynthesis

Metabolic engineering has enabled the reversal of the β-oxidation pathway, a process termed inverted fatty acid β-oxidation (iBOX) or reverse β-oxidation (rBOX), for the biosynthesis of various chemicals. nih.govmdpi.comoup.comresearchgate.net This synthetic pathway essentially runs the β-oxidation cycle in reverse to build longer carbon chains from acetyl-CoA. nih.govoup.comresearchgate.net By carefully selecting and expressing specific enzymes, it is possible to control the chain length and functional groups of the final product. oup.com Engineered E. coli strains have been developed to produce even-chain-length C4–C8 3-hydroxycarboxylic acids, including 3-hydroxyhexanoic acid, from glucose via this inverted pathway. mdpi.com This is achieved by expressing key enzymes of the aerobic fatty acid β-oxidation pathway, such as acetyl-CoA C-acetyltransferase (atoB), bifunctional (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (fadB), and a thioesterase to release the final acid product. mdpi.com

Role as a Monomer in Polyhydroxyalkanoate (PHA) Synthesis

This compound plays a significant role as a monomer unit in the production of a specific type of biodegradable polymer known as polyhydroxyalkanoates (PHAs).

Incorporation into Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] Copolymers

This compound is a key constituent of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), abbreviated as P(3HB-co-3HHx). nih.govresearchgate.net This copolymer is a type of PHA that has garnered significant attention as a potential replacement for petroleum-based plastics due to its biodegradability and desirable physical properties. nih.govmdpi.com P(3HB-co-3HHx) is composed of two different monomer units: 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (B1247844) (3HHx). nih.gov The incorporation of the longer 3HHx monomer into the P(3HB) polymer chain disrupts the crystalline structure of P(3HB), which is typically brittle and stiff. frontiersin.orgnih.gov This results in a copolymer with reduced crystallinity, increased flexibility, higher elasticity, and improved thermal properties, making it more suitable for a wider range of applications. frontiersin.orgnih.govdntb.gov.ua The properties of P(3HB-co-3HHx) can be tailored by controlling the molar fraction of the 3HHx monomer. researchgate.netresearchgate.net

Table 1: Impact of 3HHx Monomer Incorporation on P(3HB-co-3HHx) Properties

| Property | Poly(3-hydroxybutyrate) (P(3HB)) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] | Reference |

|---|---|---|---|

| Crystallinity | High (70–76%) | Reduced (50–60%) | dntb.gov.uamdpi.com |

| Flexibility | Brittle and stiff | Increased flexibility and elasticity | frontiersin.orgnih.gov |

| Glass Transition Temperature (Tg) | Higher | Lower (e.g., -2.4 °C for an industrial sample) | dntb.gov.ua |

| Melting Point (Tm) | Higher | Lower | dntb.gov.ua |

Metabolic Flux Control Towards 3-Hydroxyhexanoate Monomer Production

The efficient production of P(3HB-co-3HHx) with a desired 3HHx content relies on the precise control of metabolic fluxes within the producing microorganism. researchgate.netresearchgate.net Metabolic engineering strategies are employed to channel precursors towards the synthesis of the (R)-3-hydroxyhexanoyl-CoA monomer, which is the direct substrate for PHA synthase. frontiersin.orgresearchgate.net

One key strategy involves manipulating the β-oxidation pathway. The introduction and overexpression of an (R)-specific enoyl-CoA hydratase (encoded by the phaJ gene) can enhance the supply of (R)-3-hydroxyhexanoyl-CoA from fatty acid substrates like palm oil. researchgate.netmdpi.com Different variants of the phaJ gene exhibit varying substrate specificities, and selecting one with a preference for C6 substrates can significantly increase the incorporation of 3HHx into the copolymer. researchgate.net

Table 2: Metabolic Engineering Strategies for 3HHx Monomer Production

| Strategy | Enzyme/Gene Target | Effect on Metabolic Flux | Reference |

|---|---|---|---|

| Enhancing (R)-3HHx-CoA Supply | (R)-specific enoyl-CoA hydratase (phaJ) | Increases conversion of trans-2-hexenoyl-CoA to (R)-3-hydroxyhexanoyl-CoA | researchgate.netmdpi.com |

| Redirecting Precursor Flux | Deletion of acetoacetyl-CoA reductase (phaB) | Reduces the synthesis of the 3HB monomer precursor, making more acetyl-CoA available for the 3HHx synthesis pathway | frontiersin.orgmdpi.com |

| Optimizing Polymerization | PHA synthase (phaC) | Selecting a PhaC variant with high affinity for 3HHx-CoA enhances its incorporation into the polymer chain | frontiersin.org |

Enzymatic Specificity and Mechanisms in this compound Metabolism

2-Enoyl-CoA Hydratase 1 (H1) and its Role in (3S)-Hydroxyacyl-CoA Formation

2-Enoyl-CoA hydratase 1 (H1), also referred to as enoyl-CoA hydratase (ECH) or crotonase, is a key enzyme in the fatty acid β-oxidation spiral. Its primary function is the stereospecific hydration of a trans-2-enoyl-CoA to form a (3S)-3-hydroxyacyl-CoA. uniprot.orgresearchgate.netebi.ac.uk This reaction introduces a hydroxyl group at the C3 position of the acyl chain, a critical step for subsequent dehydrogenation.

The enzyme is not exclusively part of a multifunctional enzyme complex in all organisms; it can also function as a separate entity within the mitochondrial matrix. researchgate.net H1 exhibits broad substrate specificity, acting on enoyl-CoA esters with chain lengths ranging from four to sixteen carbons (C4 to C16). uniprot.orguniprot.org However, the catalytic efficiency of the enzyme is influenced by the acyl chain length, with the rate of hydration generally decreasing as the chain length increases. ebi.ac.uk The reaction catalyzed by H1 is reversible, though the equilibrium typically favors the hydration product. ebi.ac.uk Specifically, in the context of hexanoic acid metabolism, H1 facilitates the conversion of trans-2-hexenoyl-CoA to (3S)-3-hydroxyhexanoyl-CoA. uniprot.org

The catalytic mechanism involves the addition of a water molecule across the double bond of the enoyl-CoA substrate. This process is facilitated by conserved acidic and basic residues within the enzyme's active site that polarize the substrate and activate a water molecule for nucleophilic attack. The strict stereospecificity of H1 ensures the exclusive formation of the (3S)-enantiomer of the 3-hydroxyacyl-CoA product. uniprot.orgresearchgate.net

(3S)-Hydroxyacyl-CoA Dehydrogenase (Ds) Activity

Following the hydration step catalyzed by H1, (3S)-hydroxyacyl-CoA dehydrogenase (Ds) catalyzes the subsequent oxidative step in the β-oxidation pathway. researchgate.netwikipedia.org This enzyme specifically acts on (3S)-3-hydroxyacyl-CoA substrates, including (3S)-3-hydroxyhexanoyl-CoA, oxidizing the hydroxyl group at the C3 position to a keto group. wikipedia.orguniprot.org The reaction is NAD⁺-dependent, producing NADH and the corresponding 3-ketoacyl-CoA. wikipedia.orghmdb.ca

(3S)-Hydroxyacyl-CoA dehydrogenase is also known by other names such as HADH (hydroxyacyl-Coenzyme A dehydrogenase) or SCHAD (short-chain 3-hydroxyacyl-CoA dehydrogenase), particularly in the context of its preference for short to medium-chain length substrates. nih.govnih.gov The enzyme plays a crucial role in the catabolism of fatty acids, and its activity is essential for providing acetyl-CoA units for the Krebs cycle. wikipedia.org In humans, several genes encode for proteins with this enzymatic activity, highlighting its importance in fatty acid metabolism. wikipedia.org

The specificity of Ds for the (S)-stereoisomer is absolute, ensuring that only products from the H1-catalyzed reaction are further metabolized in this pathway. nih.gov This stereospecificity prevents the interference of (3R)-hydroxyacyl-CoAs, which are intermediates in other metabolic routes such as PHA synthesis.

PHA Synthase (PhaC) Substrate Specificity for 3-Hydroxyhexanoate

PHA synthases (PhaC) are the key polymerizing enzymes in the biosynthesis of polyhydroxyalkanoates (PHAs). These enzymes catalyze the formation of ester bonds between the hydroxyl group of one hydroxyacyl-CoA monomer and the carboxyl group of another, elongating the PHA polymer chain. The substrate specificity of PhaC is a primary determinant of the monomeric composition and, consequently, the material properties of the resulting PHA. mdpi.comnih.govresearchgate.net

PHA synthases are broadly classified based on their substrate preference:

Class I and Class III synthases preferentially polymerize short-chain-length (scl) (R)-3-hydroxyacyl-CoAs (C3-C5). mdpi.comresearchgate.net

Class II synthases have a preference for medium-chain-length (mcl) (R)-3-hydroxyacyl-CoAs (C6-C14). mdpi.comresearchgate.netaocs.org

Some PHA synthases, particularly certain Class I enzymes like PhaC from Aeromonas caviae (PhaCAc), exhibit a broader substrate specificity and can incorporate both scl- and mcl-hydroxyacyl-CoAs, including (R)-3-hydroxyhexanoate. nih.govfrontiersin.org This ability to copolymerize different monomers is of significant interest for producing PHAs with tailored properties. nih.gov

The affinity and catalytic efficiency of PhaC for different substrates can be quantified by their kinetic parameters, Km and kcat. For instance, the wild-type PhaC from A. caviae has been shown to have a notable affinity for (R)-3-hydroxyhexanoyl-CoA. frontiersin.org Furthermore, protein engineering efforts, such as site-directed mutagenesis, have been successful in creating PhaC variants with enhanced specificity for 3-hydroxyhexanoate, leading to a higher incorporation of this monomer into the PHA polymer. frontiersin.org For example, a mutant of PhaCAc with asparagine-149-to-serine and aspartate-171-to-glycine substitutions (PhaCAc NSDG) demonstrates an increased ability to polymerize 3-hydroxyhexanoate. frontiersin.org

Table 1: Kinetic Parameters of Wild-Type and Mutant PHA Synthase from Aeromonas caviae (PhaCAc) for (R)-3-Hydroxyhexanoyl-CoA

| Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| Wild-Type PhaCAc | 0.83 | 1.9 | 2.3 |

| PhaCAc NSDG Mutant | 0.53 | 1.6 | 3.0 |

Data sourced from studies on the kinetic properties of PHA granule-associated PhaCAc. frontiersin.org

Other Relevant Enzymes and Their Kinetics (e.g., FabZ)

FabZ, a (3R)-3-hydroxyacyl-ACP dehydratase, is a crucial enzyme in the type II fatty acid synthesis (FASII) pathway found in bacteria. nih.govresearchgate.net Its primary role is the dehydration of (3R)-3-hydroxyacyl-acyl carrier protein (ACP) substrates to form trans-2-enoyl-ACP. This reaction is a key step in the elongation cycle of fatty acid biosynthesis. nih.govresearchgate.net FabZ exhibits a broad and overlapping chain length specificity with another dehydratase, FabA, and can efficiently process both short-chain and long-chain saturated and unsaturated β-hydroxyacyl-ACPs. researchgate.net

The catalytic mechanism of FabZ involves a conserved histidine residue that acts as a general base to abstract a proton from the Cα of the substrate, and a conserved acidic residue (glutamate or aspartate) that helps to position the substrate for the reaction. nih.gov While FabZ is primarily involved in the synthesis of fatty acids for membrane lipids, its product, trans-2-enoyl-ACP, can be channeled towards the production of PHA precursors under certain conditions.

Kinetic studies of FabZ from different organisms have provided insights into its substrate affinity and catalytic efficiency. For example, the FabZ from Plasmodium falciparum (PfFabZ) has been characterized, and its kinetic parameters for the reverse reaction (hydration of crotonoyl-CoA) and the forward reaction (dehydration of β-hydroxybutyryl-CoA) have been determined. iisc.ac.in

Table 2: Kinetic Parameters of FabZ from Plasmodium falciparum (PfFabZ)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Crotonoyl-CoA (reverse reaction) | 86 | - | 220 |

| β-Hydroxybutyryl-CoA (forward reaction) | 199 | - | 80.2 |

Data reflects the higher affinity of PfFabZ for the reverse substrate under the tested conditions. iisc.ac.in

The activity of these enzymes collectively governs the metabolic fate of hexanoic acid and its derivatives, directing them towards either catabolism for energy production or anabolism for the synthesis of storage compounds like PHAs.

Enantioselective Synthesis of 3s 3 Hydroxyhexanoic Acid and Analogues

Chemical Stereoselective Synthesis Approaches

Chemical methods for synthesizing (3S)-3-hydroxyhexanoic acid often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Reduction of Prochiral Precursors

A prominent strategy for producing enantiomerically pure β-hydroxy esters, precursors to this compound, is the asymmetric reduction of β-keto esters. nih.gov This method introduces the desired chirality at the C3 position. One of the well-established methods involves the use of a Ruthenium(II)-BINAP catalyst, which has been demonstrated to be effective for creating the correct chiral conformation. nih.gov The general drawbacks of such metal-catalyzed reactions include the high cost of the chiral metal-complex catalysts and potential contamination of the final product with the catalyst. nih.govresearchgate.net

The reduction of β-keto esters can be influenced by various factors. For instance, studies on the reduction of aliphatic β-ketoesters by Geotrichum candidum have shown that the stereochemical outcome is not only a result of stereoselective reduction but also of enantioselective metabolism and stereoisomer interconversion. tandfonline.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This approach is a powerful strategy for asymmetric synthesis. wikipedia.org

Evans' chiral oxazolidinones are widely used auxiliaries, particularly in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org The process typically involves coupling the auxiliary to the substrate, performing one or more diastereoselective transformations, and then cleaving the auxiliary. wikipedia.org For example, N-acyloxazolidinones can be used to direct the stereoselective alkylation or aldol reactions. acs.org The steric hindrance provided by the auxiliary guides the approach of the reagents, leading to a high degree of stereoselectivity. researchgate.net Camphorsultam is another effective chiral auxiliary that has been used in reactions like Michael additions and Claisen rearrangements. wikipedia.org

Other Catalytic Asymmetric Methods

Beyond the asymmetric reduction of β-keto esters and the use of chiral auxiliaries, other catalytic asymmetric methods have been developed. These include palladium-catalyzed C(sp³)–H alkylation of lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary, which provides a route to various chiral α-hydroxy acids. rsc.org Organocatalysis and other transition metal catalysis strategies have also emerged as powerful tools for the asymmetric synthesis of α-stereogenic carboxylic acids. rsc.org These methods often offer milder reaction conditions and can avoid the use of heavy metal catalysts.

Biocatalytic and Fermentative Synthesis

Biocatalytic and fermentative methods offer an alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. These "green" chemistry approaches utilize enzymes or whole microbial cells as catalysts. researchgate.net

Enzymatic Biotransformation of Related Substrates

Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of prochiral ketones and β-keto esters. rsc.orgmdpi.com These biocatalysts can exhibit high enantioselectivity, producing the desired (S)- or (R)-β-hydroxy esters with excellent enantiomeric excess (>99% ee). researchgate.netscielo.br For example, a novel thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 has been shown to be effective in the asymmetric reduction of β-ketoesters. rsc.org The use of cell-free enzymes is gaining traction, and techniques like enzyme immobilization can enhance stability and allow for catalyst reuse over multiple reaction cycles. rsc.org

Microbial Cell-Based Production Systems

Whole-cell biocatalysis utilizes intact microorganisms to perform desired chemical transformations. scielo.brnih.gov A significant advantage of this approach is that the cells contain the necessary cofactors (like NADH) and have the machinery to regenerate them during the reaction. scielo.br Various microorganisms, including yeasts like Kluyveromyces marxianus and bacteria such as Aromatoleum aromaticum, have been employed for the asymmetric reduction of β-keto esters. researchgate.netscielo.brnih.gov

Fermentation is another microbial-based approach for producing valuable chemicals. For example, engineered strains of Aeromonas hydrophila and Pseudomonas putida have been developed to synthesize poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a biopolymer, from which (R)-3-hydroxyhexanoic acid can be derived. kiche.or.krresearchgate.net Similarly, engineered Ralstonia eutropha strains have been used to produce PHBHHx from plant oils. nih.gov By manipulating the genetic makeup of these organisms, it is possible to control the composition of the resulting polymer and, consequently, the yield of the desired hydroxyalkanoate monomer. researchgate.netnih.gov Furthermore, engineered Cupriavidus necator has been shown to produce PHBHHx from CO2 as the sole carbon source. nih.gov

Table of Research Findings on the Synthesis of this compound and its Precursors

| Synthesis Method | Precursor/Substrate | Catalyst/Microorganism | Product | Key Findings | Reference(s) |

| Chemical Synthesis | |||||

| Asymmetric Reduction | β-Keto Esters | Ru(II)-BINAP | (R)-β-Hydroxy Esters | Established method for creating the correct chiral conformation. | nih.gov |

| Chiral Auxiliary | Substrate + Chiral Auxiliary | Evans' Oxazolidinones, Camphorsultam | Diastereomerically Pure Intermediate | High stereoselectivity in aldol reactions, Michael additions, and Claisen rearrangements. | wikipedia.orgacs.orgresearchgate.net |

| Biocatalytic Synthesis | |||||

| Enzymatic Reduction | Methyl 3-oxohex-5-enoate | Ketoreductase (Kred-119) | (S)-Methyl 3-hydroxyhex-5-enoate | High enantiomeric excess (>99% ee) and good yield (79%). | mdpi.com |

| Whole-Cell Bioreduction | β-Keto Esters | Kluyveromyces marxianus | (S)- and (R)-β-Hydroxy Esters | High enantiomeric excess (>99% ee) for several products. | researchgate.netscielo.br |

| Microbial Fermentation | Dodecanoic Acid | Aeromonas sp. KC014 | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | HHx content in the polymer could be increased by controlling dissolved oxygen levels. | kiche.or.kr |

| Microbial Fermentation | Plant Oil | Engineered Ralstonia eutropha | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | High PHA accumulation (up to 71% of cell dry weight) with significant HHx content. | nih.gov |

| Microbial Fermentation | CO2 | Engineered Cupriavidus necator | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | Successful biosynthesis of PHBHHx from a non-biological carbon source. | nih.gov |

Microbiological and Biotechnological Production of 3s 3 Hydroxyhexanoic Acid

Engineered Microbial Strains for Enhanced Production

Metabolic engineering has been instrumental in developing microbial strains with the capacity for high-yield production of (3S)-3-hydroxyhexanoic acid, predominantly as a constituent of PHA copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)).

Pseudomonas putida, a versatile and robust saprophytic bacterium, has emerged as a promising chassis for the biosynthesis of valuable chemicals. researchgate.net Its innate ability to utilize a wide array of carbon sources makes it an attractive host for metabolic engineering. researchgate.netnih.gov Researchers have successfully engineered P. putida for the production of 3-hydroxyacids. nih.gov

In one study, recombinant Pseudomonas putida KT2442 was engineered to produce monomers of microbial polyhydroxyalkanoates, mainly 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO). This was achieved by overexpressing the polyhydroxyalkanoate depolymerase gene (phaZ), along with the putative long-chain fatty acid transport protein gene (fadL) from P. putida KT2442 and the acyl-CoA synthetase gene (fadD) from Escherichia coli. oup.comoup.com The co-expression of these genes enhanced the fatty acid β-oxidation pathway, leading to increased monomer production. oup.com When cultivated with sodium octanoate as the sole carbon source, the engineered strain P. putida KT2442 (pYZPst06) produced 2.32 g/L of extracellular 3HHx and 3HO. oup.comoup.com In a fed-batch fermentation process, this was further increased to 5.8 g/L. oup.comoup.com

Further engineering efforts have focused on expanding the acyl-CoA pool in P. putida to improve the synthesis of polyketides, which are structurally related to 3-hydroxyacids. nih.govosti.gov These strategies demonstrate the potential of P. putida as a versatile platform for the sustainable biosynthesis of unnatural polyketides and their derivatives. osti.gov

Ralstonia eutropha, also known as Cupriavidus necator, is a well-established industrial workhorse for PHA production. Wild-type strains of R. eutropha naturally produce poly(3-hydroxybutyrate) (P(3HB)), a brittle polymer with limited applications. mdpi.comnih.gov Consequently, significant research has focused on engineering this bacterium to produce copolymers with improved material properties, such as P(3HB-co-3HHx).

The synthesis of P(3HB-co-3HHx) in recombinant R. eutropha has been successfully demonstrated using plant oils as a carbon source. asm.orgasm.orgmit.eduresearchgate.net This is typically achieved by introducing heterologous PHA synthase genes with broader substrate specificity. asm.orgresearchgate.net For instance, the expression of a newly characterized PHA synthase gene from Rhodococcus aetherivorans I24 in R. eutropha enabled the accumulation of high levels of P(3HB-co-3HHx) with significant 3HHx content directly from palm oil. asm.orgmit.edu

Engineered R. eutropha has also been utilized to produce terpolymers. For example, the strain R. eutropha Re2133/pCB81 was used to produce a terpolymer of P(3-hydroxybytyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) from tung oil, achieving a high 3-hydroxyhexanoate (B1247844) proportion of 45 mol%. mdpi.comnih.gov

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. While less common for this compound production compared to Pseudomonas and Cupriavidus species, E. coli has been successfully engineered to produce related medium-chain-length PHAs.

For instance, E. coli has been engineered to produce poly(3-hydroxyoctanoate) (PHO) from glycerol, an inexpensive and renewable feedstock. nih.gov This was accomplished by engineering the fatty acid synthesis and β-oxidation pathways to generate a pool of 2,3-octenoyl-CoA. nih.gov The expression of an (R)-specific enoyl-CoA hydratase (phaJ) and a PHA synthase (phaC) enabled the conversion of this intermediate into PHO. nih.gov Bioprospecting of phaJ and phaC homologs from Pseudomonas aeruginosa and a fadD homolog from Pseudomonas putida led to an optimized combination of genes for higher PHO content. nih.gov

Furthermore, E. coli has been engineered to produce hydroxy fatty acids directly from glucose. unl.edu This involved the co-expression of acetyl-CoA carboxylase and a thioesterase, along with the knockout of the endogenous acyl-CoA synthetase. unl.edu The introduction of a fatty acid hydroxylase then enabled the conversion of fatty acids to hydroxy fatty acids. unl.edu These strategies highlight the potential of E. coli as a versatile platform for producing a range of hydroxyalkanoic acids, including this compound, from simple carbon sources.

Cupriavidus necator (formerly Ralstonia eutropha) is a key microorganism in the industrial production of PHAs. researchgate.net This bacterium is known for its ability to accumulate large amounts of PHB, up to 80% of its dry cell weight. researchgate.net Genetic engineering has expanded its capabilities to produce copolymers such as P(3HB-co-3HHx). researchgate.net

A common strategy involves replacing the native PHA synthase gene (phaC1) in C. necator with a synthase from another species, such as Aeromonas caviae (phaCAc), which can incorporate 3HHx monomers. researchgate.net This allows for the production of P(3HB-co-3HHx) from various carbon sources, including plant oils and sugars. researchgate.netmdpi.com

Researchers have also explored enhancing the synthesis of the (R)-3-hydroxyhexanoyl-CoA precursor. This has been achieved by deactivating the phaA gene (encoding β-ketothiolase) and overexpressing bktB (encoding a second β-ketothiolase with broader substrate specificity). researchgate.net This modification promotes the condensation of acetyl-CoA and butyryl-CoA to form 3-ketohexanoyl-CoA, a key intermediate in the pathway to (R)-3-hydroxyhexanoyl-CoA. researchgate.net Through these genetic modifications, C. necator strains have been developed that can produce P(3HB-co-3HHx) with a 3HHx content ranging from 4.2 to 13.0 mol% from butyrate and palm kernel oil. researchgate.net

More recently, engineered C. necator strains have been shown to synthesize P(3HB-co-3HHx) from CO₂ as the sole carbon source. mdpi.commdpi.comnih.govnih.govresearchgate.net In a pH-stat jar cultivation system, one recombinant strain achieved a dry cell mass of 59.62 g/L and a P(3HB-co-3HHx) concentration of 49.31 g/L, with a 3HHx composition of approximately 10 mol%. mdpi.comnih.govresearchgate.net

The following table summarizes the production of this compound and related polymers in different engineered microbial strains.

| Microbial Strain | Engineered Trait | Carbon Source | Product | Titer/Content |

| Pseudomonas putida KT2442 | Overexpression of phaZ, fadL, and fadD | Sodium octanoate | 3HHx and 3HO | 5.8 g/L |

| Ralstonia eutropha | Expression of Rhodococcus aetherivorans PHA synthase | Palm oil | P(3HB-co-3HHx) | 66% CDW with 30 mol% 3HHx |

| Ralstonia eutropha Re2133/pCB81 | - | Tung oil | P(3HB-co-3HV-co-3HHx) | 45 mol% 3HHx |

| Escherichia coli | Engineered fatty acid synthesis and β-oxidation | Glycerol | Poly(3-hydroxyoctanoate) | 1.54 g/L |

| Cupriavidus necator H16 | Replacement of phaC1 with phaCAc, deactivation of phaA, overexpression of bktB | Butyrate and palm kernel oil | P(3HB-co-3HHx) | 4.2-13.0 mol% 3HHx |

| Cupriavidus necator | Recombinant strain | CO₂ | P(3HB-co-3HHx) | 49.31 g/L |

Optimization of Fermentation Processes and Culture Conditions

The efficient production of this compound is not solely dependent on the genetic makeup of the microbial strain but also on the optimization of fermentation conditions, particularly the choice of carbon source.

The selection of a suitable carbon source is a critical factor influencing the economic viability of biotechnological production processes. While refined sugars and fatty acids are commonly used, research has increasingly focused on the utilization of cheaper and more sustainable feedstocks.

Tung Oil: Tung oil, derived from the seeds of the tung tree, has been investigated as a novel carbon source for PHA production. mdpi.comnih.gov It is particularly rich in α-eleostearic acid (around 80%). mdpi.comnih.gov An engineered strain of Ralstonia eutropha, Re2133/pCB81, was successfully cultivated on tung oil to produce a terpolymer of P(53 mol% 3-hydroxybytyrate-co-2 mol% 3-hydroxyvalerate-co-45 mol% 3-hydroxyhexanoate). mdpi.comnih.gov This represents a significantly high incorporation of the 3-hydroxyhexanoate monomer from an oil-based substrate. mdpi.com The use of tung oil not only serves as a carbon source but also offers the potential for creating bioactive PHAs, as residual α-eleostearic acid, which has antioxidant properties, can be retained with the polymer. mdpi.comnih.gov

Fruit Waste: Fruit waste represents a readily available and low-cost lignocellulosic biomass that can be valorized through microbial fermentation. unl.pt An integrated three-stage process using mixed microbial cultures has been developed to produce a 3-hydroxyhexanoate-rich terpolymer from fruit waste. unl.pt In the first stage, fruit waste is fermented into a caproate-rich effluent. unl.pt This effluent is then used as the feedstock for a PHA-accumulating microbial culture. unl.pt This process achieved a maximum PHA content of 71.3% of the cell dry weight, with a final polymer composition of 33% 3-hydroxybutyrate (B1226725), 1% 3-hydroxyvalerate, and 66% 3-hydroxyhexanoate. unl.pt This demonstrates the feasibility of converting waste streams into high-value bioplastics. unl.pt

The following table provides an overview of the use of diverse carbon sources for the production of 3-hydroxyhexanoate-containing polymers.

| Carbon Source | Microbial System | Product | Key Findings |

| Tung Oil | Engineered Ralstonia eutropha Re2133/pCB81 | P(3HB-co-3HV-co-3HHx) | Achieved a high 3HHx content of 45 mol%. mdpi.com |

| Fruit Waste | Mixed Microbial Culture | P(3HB-co-3HV-co-3HHx) | Produced a terpolymer with 66% 3HHx from fermented waste. unl.pt |

| Palm Oil | Engineered Ralstonia eutropha | P(3HB-co-3HHx) | High PHA accumulation with up to 30 mol% 3HHx. asm.org |

| Coffee Waste Oil | Engineered Ralstonia eutropha Re2133 | P(3HB-co-3HHx) | 69% PHA accumulation with 22 mol% 3HHx. nih.gov |

| Fructose | Engineered Ralstonia eutropha | P(3HB-co-3HHx) | Production of copolymer from a structurally unrelated sugar. nih.gov |

| CO₂ | Engineered Cupriavidus necator | P(3HB-co-3HHx) | High-density cultivation producing up to 49.31 g/L of P(3HB-co-3HHx). mdpi.comnih.govresearchgate.net |

Nutrient Limitation Strategies for Accumulation

Nutrient limitation is a widely employed strategy to trigger the accumulation of storage compounds like polyhydroxyalkanoates (PHAs), from which this compound can be derived. In microbial fermentation, cell growth is initially promoted under nutrient-rich conditions. Subsequently, a key nutrient, often nitrogen or phosphorus, is limited in the medium while the carbon source remains in excess. This metabolic shift redirects the carbon flux from cell proliferation towards the synthesis and accumulation of PHAs.

In the context of producing polymers containing (3S)-3-hydroxyhexanoate (3HHx) monomers, nitrogen limitation has been effectively demonstrated. For instance, in a study using a recombinant Aeromonas hydrophila, a two-step cultivation process under nitrogen limitation was employed. When grown on sodium hexanoate or sodium octanoate, the bacterium accumulated a significant amount of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], with the 3HHx monomer content reaching as high as 94.5 mol% nih.gov. This indicates that under nitrogen-deprived conditions, the available carbon source is efficiently channeled through the β-oxidation pathway to generate 3-hydroxyacyl-CoA precursors, including (3S)-3-hydroxyhexanoyl-CoA, which are then polymerized.

The rationale behind this strategy is that while cell division is halted due to the lack of essential nutrients for synthesizing proteins and nucleic acids, the enzymatic machinery for carbon assimilation and conversion to storage polymers remains active. This leads to a high intracellular concentration of the desired polymer, which can then be harvested and processed to obtain the this compound monomer. The specific nutrient to be limited and the timing of this limitation are critical process parameters that need to be optimized for each microbial strain and desired product.

Fed-Batch and Continuous Fermentation Methodologies

Fed-batch and continuous fermentation are advanced cultivation techniques designed to achieve high cell densities and enhance product yields, overcoming the limitations of simple batch cultures. These methods are particularly valuable for the production of this compound and its polymeric forms.

Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, high product titers. This method involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents substrate inhibition and allows for prolonged production phases. For the production of medium-chain-length PHAs (mcl-PHAs), including those containing 3HHx, fed-batch processes have been successfully developed. For example, a fed-batch fermentation process using Pseudomonas putida KT2440 was developed for the production of mcl-PHA from decanoic acid nih.gov. To overcome the challenges associated with the physical properties of decanoic acid, it was either heated or mixed with acetic acid before being fed into the bioreactor nih.gov. By carefully controlling the feed rate to maintain a specific growth rate, a high biomass concentration containing a significant percentage of mcl-PHA was achieved nih.gov.

A key aspect of fed-batch strategy is the feeding profile. An exponential feeding strategy can be employed to maintain a constant growth rate during the initial phase, followed by a shift to a linear or constant feed rate to manage substrate accumulation and potential toxicity, thereby extending the production phase nih.gov. In a study focused on producing P(3HB-co-3HHx) in Cupriavidus sp. Oh_1/phaCJ from soybean oil, a fed-batch strategy was employed where 300 g/L of soybean oil was supplied over five days, leading to a high PHA concentration frontiersin.org.

Continuous fermentation , while less commonly reported for direct 3-hydroxyalkanoic acid production, offers the potential for steady-state operation and high productivity. In a continuous process, fresh medium is continuously added to the bioreactor while an equal volume of culture broth is removed. This allows for long-term, stable production. While specific examples for this compound are scarce, multi-stage continuous fermentation strategies have been successfully developed for other microbial products, demonstrating the potential of this approach taylorandfrancis.com. For PHA production, a continuous process could be designed where the first stage is optimized for cell growth and subsequent stages for PHA accumulation under nutrient limitation.

The choice between fed-batch and continuous fermentation depends on various factors, including the stability of the production strain, the kinetics of product formation, and downstream processing considerations.

Genetic and Metabolic Engineering Strategies

Genetic and metabolic engineering are powerful tools to enhance the microbial production of this compound by optimizing metabolic pathways, redirecting carbon flux, and introducing novel enzymatic activities. These strategies are crucial for developing economically viable biotechnological processes.

Overexpression of Key Biosynthetic Genes (e.g., fadL, fadD, phaZ, fabG, tesB)

The targeted overexpression of genes encoding key enzymes in the biosynthetic pathway can significantly boost the production of this compound. The selection of genes for overexpression depends on the chosen metabolic route and the host organism.

fadL and fadD : The fadL gene encodes a long-chain fatty acid transport protein, responsible for the uptake of fatty acids from the medium into the cell. The fadD gene encodes an acyl-CoA synthetase, which activates the imported fatty acids by converting them into their corresponding acyl-CoA thioesters. Co-expression of fadL from Pseudomonas putida and fadD from Escherichia coli has been shown to enhance the intracellular pool of acyl-CoAs, thereby providing more precursors for the β-oxidation pathway and subsequent conversion to 3-hydroxyacyl-CoAs nih.gov. This strategy is particularly effective when fatty acids are used as the carbon source.

phaZ : The phaZ gene encodes a PHA depolymerase, an enzyme that hydrolyzes intracellular PHA granules, releasing the constituent 3-hydroxyalkanoic acid monomers. Overexpression of phaZ from Pseudomonas stutzeri in Pseudomonas putida has been demonstrated to lead to the extracellular secretion of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxyhexanoic acid nih.gov. This approach is a direct route to producing the free acid rather than the polymer.

fabG : The fabG gene encodes a 3-ketoacyl-ACP reductase, which can also reduce 3-ketoacyl-CoA intermediates of the β-oxidation pathway to (R)-3-hydroxyacyl-CoAs. Overexpression of fabG from Pseudomonas sp. 61-3 or E. coli in recombinant E. coli has been shown to enhance the supply of monomers for PHA biosynthesis from both fatty acid biosynthesis and β-oxidation pathways nih.gov. However, in some contexts, fabG overexpression has been reported to potentially depress mcl-PHA biosynthesis, possibly due to the reversible nature of the reaction it catalyzes nih.gov.

tesB : The tesB gene encodes an acyl-CoA thioesterase II, which catalyzes the hydrolysis of acyl-CoAs to free fatty acids. This enzyme is involved in the production of 3-hydroxyalkanoic acids in E. coli nih.gov. Overexpression of tesB can increase the release of 3-hydroxyhexanoic acid from its CoA derivative. Studies have shown that the choice of thioesterase can influence the chain-length proportions of the produced 3-hydroxyalkanoic acids nih.gov.

The following table summarizes the functions of these key genes and the impact of their overexpression on the production of this compound and related compounds.

| Gene | Encoded Enzyme | Function in Biosynthesis | Impact of Overexpression |

| fadL | Fatty acid transport protein | Uptake of external fatty acids | Increased intracellular fatty acid concentration |

| fadD | Acyl-CoA synthetase | Activation of fatty acids to acyl-CoAs | Enhanced precursor pool for β-oxidation |

| phaZ | PHA depolymerase | Hydrolysis of PHA to 3-hydroxyalkanoic acids | Extracellular production of free 3-hydroxyalkanoic acids |

| fabG | 3-ketoacyl-ACP reductase | Reduction of 3-ketoacyl-CoA to (R)-3-hydroxyacyl-CoA | Increased monomer supply for PHA synthesis |

| tesB | Acyl-CoA thioesterase II | Hydrolysis of 3-hydroxyacyl-CoA to free acid | Release of free 3-hydroxyalkanoic acids |

Disruption of Competing Pathways

To maximize the carbon flux towards the desired product, it is often necessary to disrupt or downregulate competing metabolic pathways that drain precursors or consume the product. A key target for disruption in the context of this compound production from fatty acids is the β-oxidation cycle itself.

The β-oxidation pathway is a cyclic process that shortens fatty acyl-CoAs by two carbon atoms in each cycle, generating acetyl-CoA for energy production and biomass formation nih.gov. While this pathway is essential for generating the (3S)-3-hydroxyhexanoyl-CoA precursor, its continued operation will further degrade this intermediate. Therefore, creating a partial or complete block in the β-oxidation cycle can lead to the accumulation of specific intermediates.

A common strategy is the deletion of genes encoding key enzymes in the β-oxidation pathway, such as fadA (3-ketoacyl-CoA thiolase) or fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase complex) tandfonline.com. By deleting these genes, the cycle is interrupted, leading to the accumulation of intermediates like enoyl-CoA or 3-hydroxyacyl-CoA, which can then be channeled towards the synthesis of this compound or its corresponding polymer. For instance, an E. coli strain with deletions in fadR, fadA, fadB, fadI, and fadJ was engineered to produce poly(3-hydroxyoctanoic acid) from glycerol, demonstrating the effectiveness of blocking the β-oxidation pathway to accumulate specific 3-hydroxyacyl-CoAs nih.gov.

Another approach is to delete genes involved in the synthesis of unwanted byproducts. For example, in the production of 3-hydroxypropionic acid, blocking the synthesis of lactic acid has been shown to improve the yield of the desired product frontiersin.org. A similar strategy could be applied to enhance this compound production by identifying and eliminating major carbon-competing pathways in the host organism.

Directed Evolution of Enzymes for Specificity

Directed evolution is a powerful protein engineering technique used to tailor enzyme properties, such as substrate specificity, activity, and stability. This approach is particularly valuable for enhancing the production of specific molecules like this compound.

PHA Synthase (PhaC) : The substrate specificity of PHA synthase is a key determinant of the monomer composition of the resulting polymer. Natural PHA synthases often exhibit a preference for certain chain-length 3-hydroxyacyl-CoAs. To increase the incorporation of the 3-hydroxyhexanoate (3HHx) monomer, PHA synthases have been subjected to directed evolution. For example, the PHA synthase from Aeromonas caviae (PhaCAc), which naturally incorporates 3HHx, has been engineered through site-directed mutagenesis to further enhance its preference for 3-hydroxyhexanoyl-CoA frontiersin.orgresearchgate.netfrontiersin.org. By creating mutations in residues predicted to be involved in substrate recognition, researchers have successfully generated enzyme variants that produce P(3HB-co-3HHx) with a higher 3HHx fraction frontiersin.orgresearchgate.netfrontiersin.org.

Enoyl-CoA Hydratase (PhaJ) : The (R)-specific enoyl-CoA hydratase (PhaJ) is a crucial enzyme that converts trans-2-enoyl-CoA, an intermediate of the β-oxidation pathway, into (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis taylorandfrancis.comnih.govresearchgate.net. The substrate specificity of PhaJ can influence the type of 3-hydroxyacyl-CoA monomers that are available for polymerization. While not extensively reported for this compound specifically, the crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae has been determined, providing a basis for future protein engineering efforts researchgate.net. By targeting residues in the substrate-binding tunnel, it may be possible to evolve PhaJ variants with enhanced activity and specificity towards hexenoyl-CoA, thereby increasing the supply of (3S)-3-hydroxyhexanoyl-CoA.

These directed evolution strategies, often guided by structural information and computational modeling, hold significant promise for developing highly efficient and specific biocatalysts for the production of this compound.

Biological Roles and Signaling Functions of 3s 3 Hydroxyhexanoic Acid

Involvement in Quorum Sensing Systems

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors. researchgate.net (3S)-3-Hydroxyhexanoic acid is intricately involved in these systems, primarily as a component of signaling molecules that regulate gene expression and virulence.

Role as an Acyl-Homoserine Lactone (AHL) Precursor or Analogue

N-Acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria. nih.gov These molecules consist of a homoserine lactone ring attached to an acyl chain, which can vary in length and modification. nih.govfrontiersin.orgoup.com The biosynthesis of certain AHLs involves 3-hydroxy fatty acids, including this compound.

AHL synthases, such as those of the LuxI family, catalyze the formation of AHLs by linking an acyl group from an acyl carrier protein (ACP) or acyl-coenzyme A (CoA) to S-adenosyl-L-methionine (SAM). nih.govresearchgate.net The specificity of the AHL synthase determines the type of AHL produced, with some enzymes preferentially using 3-hydroxy-acyl-ACPs as substrates. nih.gov This leads to the formation of 3-hydroxy-AHLs. For instance, ornibactins, siderophores produced by Burkholderia cepacia, are composed of a tetrapeptide where the first ornithine residue is acylated with a 3-hydroxy fatty acid, which can be 3-hydroxyhexanoic acid, forming ornibactin-C6. nih.gov

While free this compound itself does not typically act as a primary QS signal, its incorporation into the acyl chain of AHLs is critical for the biological activity of these signaling molecules in specific bacterial species. nih.gov

Modulation of Bacterial Gene Expression and Virulence Factors

As a component of AHLs, this compound plays an indirect but crucial role in the regulation of bacterial gene expression and the production of virulence factors. When AHLs, including those with a 3-hydroxyhexanoyl side chain, accumulate to a threshold concentration, they bind to and activate transcriptional regulators, such as those of the LuxR family. researchgate.net This activation leads to a cascade of gene expression changes, orchestrating collective behaviors.

In some pathogenic bacteria, the expression of virulence factors is tightly controlled by QS. For example, the plant pathogen Ralstonia solanacearum secretes 3-hydroxypalmitic methyl ester, a related 3-hydroxy fatty acid, which signals for the expression of virulence factors like extracellular polysaccharides and endoglucanase. ufs.ac.za Similarly, cyclodepsipeptides from a marine Photobacterium species, which contain a 3-hydroxyhexanoic acid moiety, have been shown to interfere with the agr quorum sensing system in Staphylococcus aureus, thereby affecting the expression of virulence genes. nih.gov

The specific genes and virulence factors regulated by this compound-containing signals are diverse and depend on the bacterial species.

Table 1: Examples of Bacterial Processes Modulated by 3-Hydroxy-Fatty-Acid-Containing Signals

| Bacterial Species | Signaling Molecule Component | Regulated Process/Virulence Factor | Reference(s) |

| Burkholderia cepacia | 3-Hydroxyhexanoic acid | Ornibactin (siderophore) biosynthesis | nih.gov |

| Ralstonia solanacearum | 3-Hydroxypalmitic methyl ester | Extracellular polysaccharides, Endoglucanase | ufs.ac.za |

| Marine Photobacterium sp. | 3-Hydroxyhexanoic acid | Interference with agr QS system in S. aureus | nih.gov |

Quorum Quenching Mechanisms and Inhibitors

Quorum quenching (QQ) refers to the interruption of QS signaling, a strategy that can be used to control bacterial pathogenicity. researchgate.netnih.gov This can be achieved by enzymatic degradation of the signaling molecules. Some enzymes, known as AHL lactonases or acylases, can hydrolyze AHLs, rendering them inactive. nih.gov

Interestingly, molecules that mimic the structure of AHLs can sometimes act as inhibitors of QS. For example, γ-caprolactone (GCL), which has a structural resemblance to the lactone ring of AHLs, has been shown to stimulate the growth of AHL-degrading bacteria like Rhodococcus erythropolis. frontiersin.org This bacterium expresses a qsd operon that encodes enzymes for AHL degradation. frontiersin.org The expression of this operon is repressed by the QsdR regulator, which can be released by the binding of AHLs or AHL-mimicking molecules like GCL. frontiersin.org While not a direct inhibitor itself, the structural similarity of this compound's carbon backbone to components of these signaling and quenching systems highlights the chemical motifs central to these processes.

Furthermore, the degradation of 3-hydroxypalmitic acid methyl ester (3-OH PAME), the QS signal of R. solanacearum, by bacteria such as Stenotrophomonas maltophilia and Pseudomonas aeruginosa has been shown to reduce the expression of virulence factors. researchgate.net

Metabolic Intermediary Functions in Diverse Organisms (Non-Clinical Focus)

Beyond its role in signaling, this compound is also a metabolic intermediate in various organisms. It is a product of fatty acid metabolism, specifically β-oxidation. frontiersin.org In some bacteria, such as Cupriavidus sp. Oh_1 and Aeromonas sp. KC014, 3-hydroxyhexanoate (B1247844) is a monomeric unit for the synthesis of polyhydroxyalkanoates (PHAs). mdpi.comkiche.or.krresearchgate.net PHAs are biodegradable polyesters produced by bacteria as carbon and energy storage materials. researchgate.net The incorporation of 3-hydroxyhexanoate into the PHA polymer, forming P(3HB-co-3HHx), can improve the mechanical properties of the resulting bioplastic. mdpi.comkiche.or.kr

In eukaryotes, (R)-3-hydroxyhexanoic acid, the other enantiomer, is involved in fatty acid biosynthesis. hmdb.ca While the focus here is non-clinical, it is worth noting that 3-hydroxy fatty acids are considered primary metabolites essential for growth, development, or reproduction in the organisms that produce them. hmdb.ca

Inter-Species Microbial Communication and Interactions

The secretion of signaling molecules like AHLs containing this compound facilitates communication not only within a single bacterial population but also between different species. This inter-species cross-talk can influence the composition and behavior of microbial communities.

For instance, the production of specific AHLs by one species can be detected by another, leading to a response in the receiving organism. This can result in either synergistic or antagonistic interactions. The presence of 3-hydroxy fatty acids can also elicit immune responses in plants. nih.govresearchgate.netascenion.de For example, medium-chain 3-hydroxy fatty acids are recognized by the LORE receptor in Arabidopsis thaliana, triggering pattern-triggered immunity (PTI) and enhancing resistance to bacterial pathogens. nih.govresearchgate.netascenion.de This demonstrates that this compound and related molecules can act as microbe-associated molecular patterns (MAMPs) that are perceived by plants, highlighting their role in the complex chemical dialogue between microbes and their hosts.

Advanced Analytical Methodologies for Research on 3s 3 Hydroxyhexanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating (3S)-3-hydroxyhexanoic acid from complex matrices and quantifying its presence. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary tools employed for these tasks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of 3-hydroxyhexanoic acid, particularly when it is a monomeric component of polyhydroxyalkanoates (PHAs). tandfonline.comtandfonline.com This method offers high resolution and sensitivity for both qualitative and quantitative analysis. nih.gov For GC-MS analysis, non-volatile hydroxy acids must first be converted into volatile derivatives. nih.gov A common derivatization procedure is methanolysis, where the polymer is treated with methanol (B129727) and a catalyst (like sulfuric acid) to convert the constituent monomers into their corresponding methyl esters. mdpi.com Further derivatization, for instance using tert-butyldimethylsilyl (TBDMS) agents, can also be employed. nih.gov

The derivatized sample is then injected into the GC system, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the capillary column. mdpi.com The separated components then enter the mass spectrometer, which provides mass spectra based on the fragmentation patterns of the molecules upon electron impact ionization. researchgate.net These fragmentation patterns serve as a molecular fingerprint for identification. researchgate.net For instance, the methyl ester of 3-hydroxyhexanoate (B1247844) exhibits characteristic ions that allow for its unambiguous identification. tandfonline.comtandfonline.com Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, which increases sensitivity and accuracy by monitoring only specific, characteristic ions. nih.gov

| Parameter | Description | Common Practice / Example | Reference |

|---|---|---|---|

| Sample Preparation | Conversion of the analyte into a volatile form suitable for GC analysis. | Methanolysis (using methanol/sulfuric acid) to form fatty acid methyl esters (FAMEs). Oximation followed by silylation (e.g., with TBDMS). | nih.govmdpi.com |

| GC Column | A fused silica (B1680970) capillary column with a specific stationary phase to separate compounds. | Elite-5ms (30 m x 0.25 mm i.d., 0.25 µm film). | mdpi.com |

| Temperature Program | A controlled temperature gradient to elute compounds at different times. | Initial hold at 50-120°C, followed by a ramp of 6-15°C/min up to 200-300°C. | mdpi.commdpi.com |

| Ionization Mode | The method used to ionize the sample molecules in the mass spectrometer. | Electron Impact (EI) at 70 eV. | mdpi.com |

| Detection Mode | The MS mode used for data acquisition. | Total Ion Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). | tandfonline.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. mdpi.com Unlike GC, HPLC can often analyze the acid directly without derivatization, which simplifies sample preparation. The technique separates components of a mixture based on their differential interactions with the stationary phase (in the column) and the mobile phase (the solvent). nih.gov

For purity assessment, a sample is dissolved in a suitable solvent and injected into the HPLC system. A common setup for analyzing organic acids is reverse-phase HPLC, which typically uses a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid). nih.govtandfonline.com A detector, most commonly a UV detector, measures the absorbance of the eluate at a specific wavelength. wiley-vch.de The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | The stationary phase used for separation. | Reverse-phase C18 column (e.g., Tracer Lichrosorb RP18). | nih.gov |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA). | tandfonline.commdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min. | rsc.org |

| Detection | The method used to detect the analyte as it elutes from the column. | UV detection at 210-215 nm. | tandfonline.comrsc.org |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are crucial for confirming the molecular structure and stereochemistry of this compound. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and stereochemistry of this compound. mdpi.comrsc.org The ¹H-NMR spectrum provides information on the number and types of hydrogen atoms, their connectivity through spin-spin coupling, and their chemical environment. rsc.org The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. rsc.org

For this compound, the proton on the chiral carbon (C3) is of particular interest, as its chemical shift and coupling pattern are indicative of the local stereochemical environment. Analysis of these spectra, when compared to reference data or through the use of chiral shift reagents, can confirm the (S)-configuration. The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, thus verifying the compound's structure.

| Nucleus | Position | Expected Chemical Shift (δ) in ppm | Description | Reference |

|---|---|---|---|---|

| ¹H | -CH(OH)- | ~3.6-4.3 | Proton on the carbon bearing the hydroxyl group. A multiplet due to coupling with adjacent protons. | rsc.org |

| ¹H | -CH₂-COOH | ~2.4-2.5 | Protons on the carbon adjacent to the carboxyl group. | rsc.org |

| ¹H | -CH₃ | ~0.9 | Terminal methyl group protons of the propyl chain. Appears as a triplet. | |

| ¹³C | -C=O | ~171-172 | Carbonyl carbon of the carboxylic acid group. | rsc.org |

| ¹³C | -C(OH)- | ~64-72 | Chiral carbon atom attached to the hydroxyl group. | rsc.org |

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. tandfonline.com When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for both identifying and quantifying this compound in various samples. nih.govnih.gov In GC-MS, the trimethylsilyl (B98337) (TMS) derivatives of hydroxy acids produce characteristic fragmentation patterns upon electron impact ionization. researchgate.net These fragmentation patterns are used to identify the structure of the analyte. For 3-hydroxy acids, characteristic fragments are generated that can confirm the position of the hydroxyl group. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. rsc.org

| Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| GC-MS (EI) | Molecular fragmentation pattern. | Provides a "fingerprint" for identification. Analysis of TMS-derivatives reveals characteristic fragments confirming the 3-hydroxy structure. | nih.govresearchgate.net |

| LC-MS | Molecular weight of the intact molecule. | Confirms the molecular weight (132.16 g/mol) without derivatization. | wiley.com |

| HRMS (High-Resolution MS) | Exact mass and elemental formula. | Provides highly accurate mass measurement (e.g., C₆H₁₂O₃ has a calculated exact mass of 132.07864 Da), confirming the elemental composition. | rsc.org |

Enantiomeric Excess Determination Methods

Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical. Enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is essential for applications in chiral synthesis and pharmacology.

Several methods are available for determining the e.e. of chiral hydroxy acids. The most common and direct method is chiral High-Performance Liquid Chromatography (HPLC) . wiley-vch.de This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. rsc.org By integrating the peak areas of the two enantiomers, the e.e. can be calculated accurately. dss.go.th

Another approach involves derivatization with a chiral agent . The enantiomeric mixture is reacted with a pure chiral derivatizing agent, such as a Mosher's acid derivative, to form a pair of diastereomers. rsc.org These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques (like GC or HPLC) or by NMR spectroscopy. rsc.org

Circular Dichroism (CD) spectroscopy is an optical technique that can also be used. nih.gov Chiral molecules absorb left- and right-circularly polarized light differently. The resulting CD spectrum is characteristic of the molecule's absolute configuration. researchgate.net By comparing the CD spectrum of a sample to that of a pure standard, or by creating calibration curves, the enantiomeric excess can be determined. nih.gov

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct analysis, high accuracy, and precision. | Requires specialized and sometimes expensive chiral columns. Method development can be time-consuming. | wiley-vch.dersc.org |

| Derivatization with Chiral Agent (e.g., Mosher's Esters) | Conversion of enantiomers into separable diastereomers, followed by analysis via standard HPLC or NMR. | Uses standard, non-chiral columns/instrumentation for separation. Can also confirm absolute configuration via NMR. | Requires an additional reaction step. The derivatizing agent must be enantiomerically pure. | rsc.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule. | Rapid, non-destructive, and requires small sample amounts. | Requires a chromophore near the stereocenter for a strong signal. Often less precise for quantification than chromatography. Sample must be pure. | nih.govresearchgate.net |

Polyhydroxyalkanoates Phas Containing 3 Hydroxyhexanoate Monomers

Biosynthesis and Engineering of P(3HB-co-3HHx) Copolymers

The biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), P(3HB-co-3HHx), a copolymer with desirable material properties, is achieved through various metabolic pathways in bacteria. acs.orgmdpi.com The primary pathways involved are the conventional PHA biosynthesis pathway, the β-oxidation cycle, and de novo fatty acid synthesis, with the specific route depending on the carbon source provided to the microorganism. mdpi.com

The conventional pathway involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). mdpi.com PhaA catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.com Subsequently, PhaB reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA ((R)-3HB-CoA). mdpi.com The final and crucial step is the polymerization of these (R)-3HB-CoA monomers into the PHA polymer chain, a reaction catalyzed by PHA synthase (PhaC). acs.orgmdpi.com The PHA synthase is a pivotal enzyme as it not only catalyzes polymerization but also determines the types of monomer units that can be incorporated, thereby influencing the final properties of the copolymer. acs.orgnih.gov

To incorporate the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, microorganisms often utilize the β-oxidation pathway, especially when fatty acids or vegetable oils are used as the carbon source. nih.gov In this pathway, intermediates of fatty acid degradation, such as (R)-3-hydroxyacyl-CoAs, are channeled into PHA synthesis. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) plays a critical role by converting trans-2-enoyl-CoA, an intermediate of the β-oxidation cycle, into the (R)-3-hydroxyacyl-CoA precursor for PHA synthesis. nih.gov For instance, in Aeromonas caviae, the C6 monomer, (R)-3HHx-CoA, is supplied from the β-oxidation of 2-hexenoyl-CoA via the action of PhaJ. tandfonline.com

Metabolic engineering has been extensively employed to enhance the production and control the composition of P(3HB-co-3HHx) in various bacterial hosts, most notably Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli. nih.govtandfonline.com These strategies include:

Heterologous Gene Expression: PHA synthases (PhaC) from different bacteria with broader substrate specificity are often introduced into production strains. For example, the PhaC from Aeromonas caviae (PhaCAc) is known for its ability to efficiently incorporate both 3HB and 3HHx monomers. nih.govtandfonline.com Mutant versions of PhaC, such as PhaCNSDG (an Asn149Ser/Asp171Gly double mutant of PhaC from A. caviae), have been developed to achieve even higher 3HHx compositions in the resulting copolymer. tandfonline.com

Pathway Engineering: Artificial pathways have been constructed to enable P(3HB-co-3HHx) synthesis from inexpensive and structurally unrelated carbon sources like sugars (e.g., glucose, fructose). tandfonline.comdntb.gov.ua A key strategy involves creating a pathway to generate butyryl-CoA, a precursor for the 3HHx monomer. This has been achieved by introducing a combination of enzymes like crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd). tandfonline.comdntb.gov.ua The resulting butyryl-CoA is then elongated to form the C6 intermediates necessary for (R)-3HHx-CoA synthesis. tandfonline.com

Gene Deletion: Deletion of competing metabolic pathways can redirect carbon flux towards PHA production. For instance, deleting the phaB gene in C. necator can disrupt the synthesis of the 3HB-CoA monomer, thereby potentially increasing the relative incorporation of the 3HHx monomer when appropriate precursors are available. mdpi.com

Engineered strains of C. necator have successfully produced P(3HB-co-3HHx) from various carbon sources, including palm oil, fructose, and even CO2. mdpi.comwiley.com Similarly, recombinant E. coli, a non-PHA-producing bacterium, has been successfully engineered to produce these copolymers from glucose by introducing the necessary biosynthetic genes. tandfonline.comdntb.gov.ua

Influence of 3-Hydroxyhexanoate Molar Composition on Polymer Properties (Research Context)

The molar composition of 3-hydroxyhexanoate (3HHx) in the P(3HB-co-3HHx) copolymer is a critical determinant of its physical, thermal, and mechanical properties. mdpi.comnih.gov The incorporation of the longer-chain 3HHx monomer into the poly(3-hydroxybutyrate) [P(3HB)] polymer backbone disrupts the crystalline lattice of P(3HB), which is known for being brittle and stiff. mdpi.comnih.gov This disruption leads to significant changes in the material's characteristics, transforming it into a more flexible and processable bioplastic. nih.gov

Generally, as the molar fraction of 3HHx increases, the following trends are observed:

Lower Melting Temperature (Tm) and Glass Transition Temperature (Tg): The reduced crystallinity results in lower melting temperatures, which broadens the processing window for the material. mdpi.comnih.gov The glass transition temperature also decreases, contributing to the material's increased flexibility at room temperature. mdpi.com

Improved Mechanical Properties: The most significant impact is on the mechanical properties. Young's modulus and tensile strength, which are measures of stiffness and strength, tend to decrease with higher 3HHx content. nih.govmdpi.com Conversely, the elongation at break, a measure of ductility and flexibility, increases dramatically. mdpi.comnih.gov For example, a P(3HB-co-3HHx) with a 17 mol% 3HHx fraction has been reported to have properties similar to low-density polyethylene (B3416737) (LDPE). nih.govfrontiersin.org